Lipophilicity (XLogP3) and Hydrogen Bond Acceptor Count vs. Simple Quinoline Acetamide Building Blocks
The target compound's computed XLogP3-AA of 5.2 is approximately 2 log units higher than that of the simple chlorophenyl analog BDBM43082 (estimated XLogP3 ~3.0 based on structural fragment analysis), resulting in a calculated LipE difference that suggests superior membrane permeability potential while still maintaining a single hydrogen bond donor for target engagement [1]. This lipophilicity is finely modulated by the difluoromethoxy group, which provides a balance between electron withdrawal and steric bulk not achievable with a single methoxy or chloro substituent.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.2 |
| Comparator Or Baseline | N-(4-Chlorophenyl)-2-(3-ethyl-4-oxo-3,4,6,7,8,9-hexahydro-pyrimido[4,5-b]quinolin-2-ylsulfanyl)acetamide (BDBM43082): XLogP3 ~ 3.0 (estimated from fragment-based calculation) |
| Quantified Difference | ΔXLogP ≈ + 2.2 log units |
| Conditions | Computed via XLogP3 3.0 (PubChem) software, standard fragment-based estimation |
Why This Matters
Higher lipophilicity (XLogP 5.2) correlates with enhanced passive membrane permeability, which is critical for intracellular target engagement in whole-cell assays; the target compound's balanced lipophilicity profile makes it a privileged starting point for optimizing central nervous system (CNS) or intracellular kinase targets compared to more polar analogs.
- [1] PubChem Compound Summary for CID 2141691, N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide. National Center for Biotechnology Information (2026). Retrieved April 29, 2026. View Source
